molecular formula C14H16O5 B14786752 (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate

Cat. No.: B14786752
M. Wt: 264.27 g/mol
InChI Key: MKVANPRYMJDUQR-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a benzyloxy group, and an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate typically involves the esterification of 3-(2-(benzyloxy)-2-oxoethoxy)acrylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Ethyl 3-(2-(benzyloxy)-2-hydroxyethoxy)acrylate.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate involves its hydrolysis under physiological conditions to release the active benzyloxy compound. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released. For instance, in drug delivery, the hydrolysis product may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-hydroxy-2-oxoethoxy)acrylate: Lacks the benzyloxy group, making it less hydrophobic.

    Methyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    Propyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Contains a propyl group, which may influence its steric properties and reactivity.

Uniqueness

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzyloxy group enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound in drug delivery and other applications.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

ethyl 3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate

InChI

InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

InChI Key

MKVANPRYMJDUQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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